3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

Description

The exact mass of the compound 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-6-5-10-7(9-6)3-2-4-8/h5H,2-4,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXXWWDGEMQMCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112086-66-5 |

Source

|

| Record name | 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

Foreword: Navigating the Uncharted Territory of a Novel Thiazole Derivative

To our fellow researchers, scientists, and drug development professionals, this guide serves as a comprehensive exploration into the core physicochemical properties of the novel compound, 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine. The thiazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2][3] This guide is structured to provide not just data, but a deeper understanding of the causality behind experimental choices and the self-validating systems inherent in robust scientific protocols. As this is a novel molecule, this document will serve as a predictive and methodological guide, outlining expected properties and the rigorous experimental designs necessary to elucidate them.

Molecular Structure and Its Implications

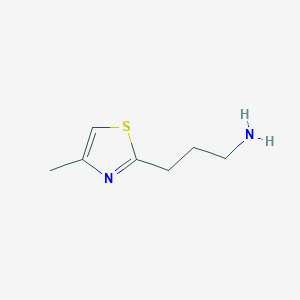

The foundational step in characterizing any new chemical entity is to dissect its structure and predict its behavior. 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is a fascinating hybrid, merging the aromatic, electron-rich thiazole ring with a flexible aliphatic amine chain.

Caption: Chemical structure of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is known to be a versatile pharmacophore.[4] The primary amine group introduces a basic center, crucial for salt formation and interaction with biological targets. The methyl group on the thiazole ring may influence metabolic stability and receptor binding.

Predicted Physicochemical Properties: A Data-Driven Overview

While experimental data for this specific molecule is not yet publicly available, we can predict its key physicochemical properties based on its structure and data from analogous compounds. These predictions are invaluable for guiding initial experimental design and hypothesis generation.

| Physicochemical Property | Predicted Value/Range | Rationale and Significance in Drug Discovery |

| Molecular Weight | 156.25 g/mol | Adheres to Lipinski's Rule of 5 (<500 g/mol ), suggesting good potential for oral bioavailability. |

| pKa (of the primary amine) | 9.5 - 10.5 | The basicity of the primary amine is crucial for its ionization state at physiological pH, impacting solubility, permeability, and target binding.[5][6] |

| logP | 1.5 - 2.5 | This predicted lipophilicity suggests a balance between aqueous solubility and membrane permeability, a key aspect of ADME properties.[7][8] |

| Aqueous Solubility | Moderately Soluble | The presence of the polar amine group should confer reasonable aqueous solubility, particularly at acidic pH where it will be protonated. |

Synthesis Pathway: A Proposed Route

A plausible and efficient synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine can be envisioned through a multi-step process, leveraging established thiazole synthesis methodologies.

Caption: Proposed synthesis workflow for the target compound.

This proposed pathway is a logical starting point for the synthesis of the target molecule, employing well-documented and reliable chemical transformations.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine. These protocols are designed to be robust and provide high-quality, reproducible data.

Determination of pKa via UV-Metric Titration

The ionization constant (pKa) is a critical parameter that dictates the charge state of a molecule at a given pH. For an amine-containing compound, this is paramount for understanding its interaction with biological systems.

Principle: The UV-Vis absorbance of the thiazole chromophore will change as the adjacent amine group becomes protonated or deprotonated. By monitoring this change across a range of pH values, a titration curve can be generated, from which the pKa can be determined.[9][10]

Experimental Workflow:

Caption: Workflow for pKa determination by UV-metric titration.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in methanol.

-

Buffer Preparation: Prepare a series of universal buffers with pH values ranging from 1 to 13 in 0.5 pH unit increments.

-

Sample Preparation: In a UV-transparent 96-well plate, add 198 µL of each buffer to respective wells. Add 2 µL of the compound stock solution to each well.

-

Measurement: Measure the full UV-Vis absorbance spectrum (220-400 nm) for each well using a plate reader.

-

Data Analysis: Identify a wavelength with a significant change in absorbance upon protonation. Plot the absorbance at this wavelength against the pH of the buffer. Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the primary amine.[11]

Determination of logP via the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ADME properties.[8][12]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase is then determined, and the ratio of these concentrations is used to calculate the logP.[7][9]

Experimental Workflow:

Caption: Shake-flask method workflow for logP determination.

Detailed Protocol:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the layers to separate overnight.

-

Partitioning: Accurately weigh a small amount of the compound and dissolve it in the n-octanol-saturated water. Add an equal volume of the water-saturated n-octanol.

-

Equilibration: Shake the mixture for at least 1 hour to ensure complete partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated HPLC-UV method.

-

Calculation: Calculate the logP using the formula: logP = log (Concentration in n-octanol / Concentration in water).[12]

Determination of Kinetic Aqueous Solubility via Nephelometry

Aqueous solubility is a critical factor for drug absorption and distribution.[13][14] The kinetic solubility assay is a high-throughput method to assess this property early in the drug discovery process.[15][16]

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. If the compound's solubility is exceeded, it will precipitate, causing turbidity which can be measured by nephelometry (light scattering).[13][17]

Experimental Workflow:

Caption: Nephelometric workflow for kinetic solubility assessment.

Detailed Protocol:

-

Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Plate Preparation: In a clear 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Precipitation Induction: Add a fixed volume of phosphate-buffered saline (PBS, pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

Spectral Characterization: Unveiling the Molecular Fingerprint

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

-

¹H and ¹³C NMR (Nuclear Magnetic Resonance): These techniques will provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and structure. Characteristic shifts for the thiazole ring protons and carbons are expected.[18][19][20]

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[18][19]

-

Infrared (IR) Spectroscopy: This will show the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the primary amine and the C=N and C-S stretches of the thiazole ring.[20]

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine. The thiazole scaffold continues to be a rich source of novel therapeutic agents, and a thorough understanding of the fundamental properties of new derivatives is the bedrock of successful drug discovery and development.[1][2][21] The experimental protocols outlined herein are robust, reliable, and will yield the high-quality data necessary to advance this promising compound through the drug discovery pipeline. Future work should focus on the biological evaluation of this compound, exploring its potential as an antimicrobial, anticancer, or anti-inflammatory agent, given the known activities of related thiazole derivatives.[3][21][22][23]

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

Chitre, T. S., et al. (2011). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. Advances in Biological Chemistry, 1, 7-14. Retrieved January 25, 2026, from [Link]

-

5-[Substituted]- 1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. Retrieved January 25, 2026, from [Link]

-

Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 358-368. Retrieved January 25, 2026, from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 25, 2026, from [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626. Retrieved January 25, 2026, from [Link]

-

Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347. Retrieved January 25, 2026, from [Link]

-

Foroumadi, A., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 73-89. Retrieved January 25, 2026, from [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]

-

Gomha, S. M., et al. (2016). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 21(1), 36. Retrieved January 25, 2026, from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 25, 2026, from [Link]

-

Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. Syracuse University. Retrieved January 25, 2026, from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved January 25, 2026, from [Link]

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. (2019). Current Chemistry Letters. Retrieved January 25, 2026, from [Link]

-

pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. (2007). The Journal of Physical Chemistry A. Retrieved January 25, 2026, from [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved January 25, 2026, from [Link]

-

A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Egyptian Journal of Chemistry. Retrieved January 25, 2026, from [Link]

-

Wang, Y., et al. (2018). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 61(18), 8342-8355. Retrieved January 25, 2026, from [Link]

-

SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. (n.d.). Shodhganga. Retrieved January 25, 2026, from [Link]

-

Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. (2022). Scholaris. Retrieved January 25, 2026, from [Link]

-

1,3-thiazol-2-amine. (n.d.). ChemSynthesis. Retrieved January 25, 2026, from [Link]

-

Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Molecular Pharmaceutics, 8(4), 1135-1144. Retrieved January 25, 2026, from [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved January 25, 2026, from [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1962). DTIC. Retrieved January 25, 2026, from [Link]

-

Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Systematic Reviews in Pharmacy. Retrieved January 25, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 25, 2026, from [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved January 25, 2026, from [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. Retrieved January 25, 2026, from [Link]

-

El-Sayed, W. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1772. Retrieved January 25, 2026, from [Link]

-

N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. (2021). MDPI. Retrieved January 25, 2026, from [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 2. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uregina.scholaris.ca [uregina.scholaris.ca]

- 7. acdlabs.com [acdlabs.com]

- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 9. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. Aqueous Solubility Assay - Enamine [enamine.net]

- 17. rheolution.com [rheolution.com]

- 18. researchgate.net [researchgate.net]

- 19. growingscience.com [growingscience.com]

- 20. jocpr.com [jocpr.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. This document details the key identification numbers, proposes a logical synthetic pathway based on established methodologies, outlines its physicochemical properties, and explores its potential applications in drug development, drawing parallels with structurally related compounds.

Compound Identification and Physicochemical Properties

| Identifier | Value | Source |

| Chemical Name | 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine | N/A |

| Synonyms | 3-(4-methylthiazol-2-yl)propan-1-amine | N/A |

| CAS Number | Not available for free base | N/A |

| MDL Number | MFCD18205890 (dihydrochloride salt) | [1] |

| Molecular Formula | C₇H₁₂N₂S | N/A |

| Molecular Weight | 156.25 g/mol | N/A |

Note: The listed MDL number corresponds to the dihydrochloride salt of the compound.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine can be conceptualized through a multi-step process, leveraging the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.

Caption: Proposed synthetic route to 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine.

Step 1: Synthesis of 2-Amino-4-methylthiazole

The synthesis initiates with the classic Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.

Protocol:

-

Suspend thiourea (1.0 eq) in water.

-

To the stirred suspension, add chloroacetone (1.0 eq) dropwise. An exothermic reaction will occur, leading to the dissolution of thiourea.

-

Reflux the resulting yellow solution for 2 hours.

-

After cooling, add solid sodium hydroxide to the mixture with continuous stirring and cooling to basify the solution.

-

Separate the upper oily layer and extract the aqueous layer with ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure, and distill the crude product to obtain pure 2-amino-4-methylthiazole.[2]

Causality: The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, providing a straightforward and high-yielding route to thiazole derivatives. The reaction proceeds via nucleophilic attack of the sulfur of thiourea on the α-halocarbonyl compound, followed by cyclization and dehydration.

Step 2: Acylation of 2-Amino-4-methylthiazole

The next step involves the acylation of the amino group of 2-amino-4-methylthiazole with 3-chloropropionyl chloride to form the corresponding amide intermediate.

Protocol:

-

Dissolve 2-amino-4-methylthiazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.

-

Slowly add 3-chloropropionyl chloride (1.05 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-methylthiazol-2-yl)-3-chloropropanamide.

Causality: The acylation reaction forms a stable amide bond, introducing the three-carbon chain required for the final product. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.

Step 3: Reduction of the Amide

The final step is the reduction of the amide carbonyl group to a methylene group to yield the target primary amine.

Protocol:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 eq) in anhydrous tetrahydrofuran.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of N-(4-methylthiazol-2-yl)-3-chloropropanamide (1.0 eq) in anhydrous tetrahydrofuran to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash with tetrahydrofuran.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine. Further purification can be achieved by column chromatography or distillation.

Causality: Lithium aluminum hydride is a powerful reducing agent capable of reducing amides to amines. The inert atmosphere and anhydrous conditions are critical due to the high reactivity of LiAlH₄ with water. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easily removed by filtration.

Potential Applications in Drug Discovery and Development

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[3] The title compound, 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Kinase Inhibitors

Many kinase inhibitors incorporate the 2-aminothiazole core structure. For instance, Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a substituted 2-aminothiazole ring.[3] The nitrogen atoms of the thiazole ring and the exocyclic amino group can form crucial hydrogen bond interactions with the hinge region of the kinase active site. The propyl-amine side chain of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine provides a versatile handle for further functionalization to target specific regions of the kinase active site, potentially leading to the development of novel and selective kinase inhibitors for oncology and inflammatory diseases.

Antimicrobial Agents

Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[4] The thiazole ring is a key component of some antibiotics. The structural features of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, particularly the presence of the basic amine and the lipophilic methylthiazole core, are conducive to antimicrobial activity. This compound could serve as a starting point for the synthesis of new antibacterial and antifungal agents.

Other Therapeutic Areas

The versatility of the 2-aminothiazole scaffold extends to other therapeutic areas, including neurodegenerative diseases and immunosuppression.[5] The ability to readily modify the primary amine of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine allows for the exploration of a wide chemical space, making it a valuable intermediate for the discovery of novel therapeutics targeting a range of biological pathways.

Safety and Handling

Detailed toxicological data for 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is not available. However, based on the dihydrochloride salt, appropriate safety precautions should be taken.[1] It is classified as causing serious eye damage.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is a valuable heterocyclic building block with significant potential in drug discovery and development. While detailed information on the free base is limited, a robust synthetic route can be proposed based on well-established chemical principles. The presence of the 2-aminothiazole core suggests potential applications in the development of kinase inhibitors, antimicrobial agents, and other therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available from: [Link]

-

A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Available from: [Link]

-

2-amino-4-methylthiazole - Organic Syntheses Procedure. Available from: [Link]

- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents.

-

An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - Neliti. Available from: [Link]

Sources

- 1. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. media.neliti.com [media.neliti.com]

- 4. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse therapeutic applications.[1][2] This technical guide delves into the prospective mechanism of action of a specific derivative, 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine. While direct empirical data for this compound is not yet prevalent in published literature, this document, grounded in the extensive research on analogous structures, will posit a plausible mechanistic framework. We will explore potential biological targets and signaling pathways, and provide a comprehensive roadmap of experimental protocols for the validation of these hypotheses. This guide is intended for researchers, scientists, and professionals in drug development, offering a structured approach to elucidating the pharmacological profile of this promising, yet uncharacterized, molecule.

Introduction: The Prominence of the 2-Aminothiazole Moiety

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged pharmacophore in drug discovery.[1][3] Its unique electronic properties and ability to form key interactions with biological macromolecules have led to its incorporation into a wide array of approved drugs and clinical candidates.[3] The 2-aminothiazole core, in particular, is a versatile building block, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][4] The diverse functionalities that can be introduced at various positions on the thiazole ring allow for fine-tuning of a compound's pharmacological properties, making it a highly attractive scaffold for the development of novel therapeutics.[1][5]

The subject of this guide, 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine, features a 2-aminothiazole core substituted with a methyl group at the 4-position and a propylamino group at the 2-position. The presence of the primary amine introduces a basic center, which can be crucial for interactions with acidic residues in protein binding pockets. Based on the established activities of structurally related 2-aminothiazole derivatives, we hypothesize that this compound may exert its effects through one or more of the following mechanisms:

-

Inhibition of Protein Kinases: Many 2-aminothiazole derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular processes.[5]

-

Modulation of P-glycoprotein (P-gp) activity: Some thiazole-containing compounds have been shown to interact with the multidrug resistance transporter P-gp, either as substrates or inhibitors.[6]

-

Antimicrobial Activity: The thiazole scaffold is a common feature in compounds with antibacterial and antifungal properties.[4]

This guide will focus on exploring the potential kinase inhibitory activity as a primary hypothesis, while also considering other plausible mechanisms.

Postulated Mechanism of Action: Kinase Inhibition

A significant number of 2-aminothiazole derivatives have been identified as inhibitors of protein kinases, playing a crucial role in cancer therapy.[5] These enzymes are often dysregulated in cancer and other diseases, making them attractive therapeutic targets.

Hypothetical Target: Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is frequently observed in various human cancers, correlating with poor prognosis. Several 2-aminothiazole-based compounds have been reported as potent inhibitors of Aurora kinases.[1]

We postulate that 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine could bind to the ATP-binding pocket of Aurora kinases. The 2-aminothiazole core would serve as a scaffold, with the primary amine forming hydrogen bonds with key residues in the hinge region of the kinase domain. The 4-methyl group could provide additional hydrophobic interactions within the binding site.

Diagram: Putative Binding Mode of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine in the Aurora Kinase ATP-Binding Pocket

Caption: Hypothetical binding of the compound in the Aurora kinase active site.

Downstream Signaling Pathway

Inhibition of Aurora kinases by 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine would disrupt the proper execution of mitosis. This would lead to a cascade of downstream events, ultimately resulting in cell cycle arrest and apoptosis.

Diagram: Proposed Signaling Pathway of Aurora Kinase Inhibition

Caption: Simplified signaling cascade following Aurora kinase inhibition.

Experimental Validation Protocols

To substantiate the hypothesized mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a step-by-step guide for researchers.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory activity of 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine against a panel of protein kinases, with a focus on Aurora kinases.

Methodology:

-

Compound Preparation: Dissolve the test compound in DMSO to create a stock solution. Prepare serial dilutions to be used in the assay.

-

Kinase Reaction: In a 96-well plate, combine the recombinant kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP.

-

Inhibition: Add the test compound at various concentrations to the kinase reaction mixture. Include a positive control (a known kinase inhibitor) and a negative control (DMSO vehicle).

-

Detection: After incubation, quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (measuring the amount of ATP remaining).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Table 1: Representative Data from a Kinase Inhibition Assay

| Compound Concentration (µM) | % Inhibition (Aurora A) | % Inhibition (Aurora B) |

| 0.01 | 5.2 | 8.1 |

| 0.1 | 25.6 | 30.4 |

| 1 | 48.9 | 55.2 |

| 10 | 85.3 | 92.7 |

| 100 | 98.1 | 99.5 |

| IC50 (µM) | 1.05 | 0.82 |

Cell-Based Proliferation Assays

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines known to overexpress the target kinase.

Methodology:

-

Cell Culture: Culture cancer cell lines (e.g., HeLa, MCF-7) in appropriate media.

-

Treatment: Seed the cells in 96-well plates and treat them with increasing concentrations of the test compound for 48-72 hours.

-

Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 value (the concentration that causes 50% growth inhibition).

Western Blot Analysis

Objective: To confirm the on-target effect of the compound by examining the phosphorylation status of downstream substrates of the target kinase.

Methodology:

-

Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the downstream substrate (e.g., phospho-Histone H3 for Aurora B).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the change in phosphorylation levels.

Diagram: Experimental Workflow for Mechanism of Action Validation

Caption: A comprehensive workflow for validating the mechanism of action.

Alternative Mechanistic Hypotheses

While kinase inhibition is a strong candidate for the mechanism of action, it is crucial to consider other possibilities based on the broad bioactivity of the 2-aminothiazole scaffold.

P-glycoprotein Modulation

Some thiazole derivatives have been shown to interact with P-glycoprotein (P-gp), a transporter protein responsible for multidrug resistance in cancer.[6] 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine could potentially act as a P-gp inhibitor, thereby sensitizing cancer cells to conventional chemotherapeutic agents. This can be investigated using P-gp ATPase assays and drug efflux assays in P-gp overexpressing cell lines.[6]

Antimicrobial Activity

The 2-aminothiazole moiety is present in numerous antimicrobial agents.[1][4] The compound could exert its effects by disrupting microbial cell wall synthesis, inhibiting essential enzymes, or interfering with nucleic acid synthesis. This can be evaluated through standard antimicrobial susceptibility testing against a panel of bacterial and fungal strains.

Conclusion

This technical guide has presented a plausible mechanism of action for 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine, centered on the inhibition of protein kinases, particularly Aurora kinases. The proposed experimental workflows provide a robust framework for validating this hypothesis and exploring alternative mechanisms. The versatility of the 2-aminothiazole scaffold suggests that this compound could have a complex pharmacological profile. A thorough investigation, as outlined in this document, is essential to fully elucidate its therapeutic potential and pave the way for its further development as a novel therapeutic agent. The insights gained from such studies will not only define the future of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of the 2-aminothiazole class of compounds.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PubMed Central. [Link]

-

N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. (2021). MDPI. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]

-

Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (n.d.). ACS Publications. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central. [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). NIH. [Link]

-

Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Publishing. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

-

A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemical Review and Letters. [Link]

-

Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (n.d.). PubMed Central. [Link]

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025). ResearchGate. [Link]

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). JOCPR. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (n.d.). ResearchGate. [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 4. jocpr.com [jocpr.com]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, Mass) of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

Authored by a Senior Application Scientist

Foreword: The Imperative of Structural Verification

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The synthesis of novel compounds, such as 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, a molecule incorporating the biologically significant thiazole scaffold, demands rigorous analytical validation.[1][2][3] This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to this specific molecule. Our approach moves beyond a mere recitation of data, delving into the causal reasoning behind spectral features and experimental design, thereby furnishing researchers with a self-validating framework for structural elucidation.

Molecular Structure and Analytical Overview

The target molecule, 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, possesses a unique combination of a heterocyclic aromatic system (4-methylthiazole) and a flexible aliphatic primary amine side chain. This duality presents distinct and complementary signatures across different spectroscopic platforms. Our analytical strategy is designed to probe these features systematically, with each technique providing an orthogonal piece of the structural puzzle.

Figure 1: Structure of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural determination for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

Experimental Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but the primary amine protons (-NH₂) may exchange or exhibit broad signals. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used to better resolve these exchangeable protons, though the solvent peak itself may obscure nearby signals. A standard 500 or 600 MHz spectrometer is chosen to achieve optimal signal dispersion, which is crucial for resolving the multiplets of the propyl chain.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz):

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~6.75 | Singlet (s) | 1H | Thiazole C5-H |

| b | ~3.05 | Triplet (t) | 2H | Thiazole-CH₂ -CH₂-CH₂-NH₂ |

| c | ~2.80 | Triplet (t) | 2H | Thiazole-CH₂-CH₂-CH₂ -NH₂ |

| d | ~2.40 | Singlet (s) | 3H | Thiazole-CH₃ |

| e | ~2.00 | Quintet (quin) | 2H | Thiazole-CH₂-CH₂ -CH₂-NH₂ |

| f | ~1.5 (variable) | Broad Singlet (br s) | 2H | -NH₂ |

Interpretation and Causality:

-

Thiazole Proton (a): The lone proton on the thiazole ring (H5) is expected to appear as a singlet in the aromatic region, typically between 7.27 and 8.77 ppm for thiazole derivatives.[4] The methyl group at C4 will provide slight shielding, shifting it to the lower end of this range, around 6.75 ppm.

-

Alkyl Chain Protons (b, c, e): The three methylene groups of the propyl chain form a coupled system.

-

The methylene group adjacent to the thiazole ring (b) is deshielded by the aromatic system and appears as a triplet around 3.05 ppm.

-

The terminal methylene group adjacent to the nitrogen (c) is also deshielded and appears as a triplet around 2.80 ppm.[5]

-

The central methylene group (e) is coupled to both adjacent methylenes, resulting in a more complex multiplet (a quintet or pentet) around 2.00 ppm.

-

-

Methyl Protons (d): The methyl group attached to the thiazole ring is in a vinylic-like position, resulting in a characteristic singlet around 2.40 ppm.

-

Amine Protons (f): Primary amine protons often appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange with trace water or acidic impurities.[6] Their chemical shift is highly variable and concentration-dependent.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Experimental Rationale: ¹³C NMR provides a count of unique carbon environments. A proton-decoupled experiment is standard, yielding a spectrum of singlets for each carbon. The higher magnetic field (e.g., 125 MHz) ensures good resolution.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | Thiazole C 2 | Attached to two heteroatoms (N and S), highly deshielded. |

| ~150 | Thiazole C 4 | Part of the C=N bond, deshielded. |

| ~115 | Thiazole C 5 | Vinylic-like carbon in the heterocyclic ring.[7] |

| ~40 | Thiazole-CH₂-CH₂-C H₂-NH₂ | Standard aliphatic carbon adjacent to a primary amine. |

| ~33 | Thiazole-C H₂-CH₂-CH₂-NH₂ | Aliphatic carbon adjacent to the thiazole ring. |

| ~30 | Thiazole-CH₂-C H₂-CH₂-NH₂ | Central aliphatic carbon. |

| ~17 | Thiazole-C H₃ | Methyl group attached to an sp² carbon. |

Infrared (IR) Spectroscopy: Probing Functional Groups

Experimental Rationale: IR spectroscopy identifies functional groups by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The sample can be analyzed neat as a thin film on a salt plate (KBr or NaCl) or as a solution. The key is to identify the characteristic vibrations of the primary amine and the thiazole ring.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400-3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium, Two Bands |

| 2950-2850 | C-H Stretch | Alkyl (CH₂, CH₃) | Medium to Strong |

| ~1650-1580 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | Medium to Strong |

| ~1620-1590 | C=N Stretch | Thiazole Ring | Medium |

| ~1550-1450 | C=C Stretch | Thiazole Ring | Medium |

| 1250-1020 | C-N Stretch | Aliphatic Amine | Medium |

Interpretation and Causality:

-

Amine Group Signatures: The most definitive evidence for the primary amine is the appearance of a doublet in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes.[6][8] This is complemented by a strong N-H bending vibration between 1650-1580 cm⁻¹.[6]

-

Thiazole Ring Vibrations: The thiazole ring will exhibit characteristic stretching vibrations for its C=N and C=C bonds, typically appearing in the 1620-1450 cm⁻¹ region.[9][10]

-

Aliphatic Chain: The presence of the propyl chain is confirmed by the C-H stretching bands just below 3000 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Experimental Rationale: Electron Ionization (EI) is a hard ionization technique that provides both the molecular weight (from the molecular ion, M⁺•) and valuable structural information from fragmentation patterns. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Predicted Mass Spectrum Data (EI):

| m/z Value | Proposed Fragment | Significance |

| 170 | [M]⁺• | Molecular Ion (C₇H₁₂N₂S) |

| 141 | [M - CH₂NH₂]⁺ | Loss of aminomethylene radical via α-cleavage |

| 113 | [C₅H₅NS]⁺ | Thiazole ring with methyl and methylene |

| 98 | [C₄H₄NS]⁺ | 4-Methylthiazole cation radical |

| 44 | [CH₂CH₂NH₂]⁺ | Propylamine fragment |

| 30 | [CH₂NH₂]⁺ | Base Peak from α-cleavage |

Interpretation and Causality:

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 170, corresponding to the molecular weight of the compound. Its presence confirms the overall formula.

-

Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines is alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom.[11] This is driven by the stability of the resulting nitrogen-containing cation. For this molecule, cleavage between C2 and C3 of the propyl chain results in the highly stable [CH₂NH₂]⁺ fragment at m/z 30, which is often the base peak in the spectrum.

-

Ring Fragmentation: Fragmentation can also occur at the bond connecting the propyl chain to the thiazole ring, leading to ions representing the heterocyclic portion of the molecule.

Figure 2: Proposed EI-MS fragmentation pathways.

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H Spectrum Acquisition: Acquire a standard one-pulse ¹H experiment with a 90° pulse, a relaxation delay of 1-2 seconds, and typically 16-64 scans.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C experiment (e.g., using a zgpg30 pulse program) with a 30° pulse, a relaxation delay of 2 seconds, and accumulate several thousand scans for adequate signal-to-noise.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra to the TMS signal at 0 ppm.

IR Spectroscopy Protocol (ATR Method)

-

Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and acquire a background spectrum of the empty crystal.

-

Sample Application: Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction: Introduce the sample into the ion source. For a volatile liquid, a direct insertion probe (DIP) or GC inlet can be used.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The structural elucidation of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is robustly achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide a definitive map of the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the critical primary amine and thiazole functional groups through their characteristic vibrational modes. Finally, mass spectrometry validates the molecular weight and reveals predictable fragmentation patterns, such as the dominant alpha-cleavage, that are consistent with the proposed structure. Together, these techniques provide an irrefutable and comprehensive spectroscopic signature for the title compound.

References

-

ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles. Available from: [Link]

-

Shodhganga. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Available from: [Link]

-

Illinois State University. Infrared Spectroscopy. Available from: [Link]

-

ChemSynthesis. 1,3-thiazol-2-amine. Available from: [Link]

-

MDPI. Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. Available from: [Link]

-

ResearchGate. Synthesis, spectroscopic characterization, X-ray crystallography, structural activity relationship and antimicrobial activity of some novel 4-(5-(10-(3- N, N -dimethylamino)propyl)-10 H -phenothiazine-3-yl)-1, 3, 4-thiadiazole-2-yl) Azo dye/Schiff. Available from: [Link]

-

ResearchGate. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Available from: [Link]

-

National Institutes of Health (NIH). NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. Available from: [Link]

-

Hindawi. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]

-

RSC Publishing. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Available from: [Link]

-

Growing Science. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Available from: [Link]

-

IOPscience. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]

-

University of Calgary. IR: amines. Available from: [Link]

-

University of Wisconsin-Platteville. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]

-

National Institutes of Health (NIH). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

-

MDPI. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. web.pdx.edu [web.pdx.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. mdpi.com [mdpi.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. researchgate.net [researchgate.net]

- 10. growingscience.com [growingscience.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safe Handling of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine for Research and Development

Introduction: Navigating the Chemistry and Potential of a Novel Thiazole Amine

3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is a heterocyclic amine belonging to the diverse and pharmacologically significant family of thiazole derivatives. The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The title compound, featuring a reactive primary amine on a propyl linker attached to a methylated thiazole core, presents as a valuable building block for the synthesis of novel chemical entities in drug discovery and development.

The inherent reactivity of the amine and the potential biological activity of the thiazole moiety necessitate a thorough understanding of its hazard profile to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the safety and handling precautions for 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, grounded in the established knowledge of similar chemical structures and adherence to rigorous safety protocols. The causality behind each recommendation is explained to foster a culture of safety through scientific understanding.

Section 1: Hazard Identification and Risk Assessment

1.1. The Thiazole Core: A Profile of Potential Hazards

The parent compound, thiazole, is classified as a hazardous substance.[3] Key hazards associated with thiazole and its derivatives that should be anticipated for 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine include:

-

Flammability: Thiazole is a flammable liquid and vapor.[4] While the larger alkylamine substituent in our compound of interest will increase its boiling point and flash point, it should still be treated as a potentially flammable substance. Keep it away from heat sources, open flames, and oxidizing agents.[5]

-

Acute Oral Toxicity: Thiazole is harmful if swallowed.[3][4] Animal experiments with thiazole indicate that ingestion of less than 150 grams could be fatal or cause serious health damage.[3]

-

Irritation: Thiazole is irritating to the respiratory system and skin, and poses a risk of serious damage to the eyes.[3]

1.2. The Aminopropyl Moiety: Understanding its Influence

The presence of a primary aminopropyl chain introduces additional considerations:

-

Corrosivity and Skin Irritation: Primary amines can be corrosive and irritating to the skin and eyes. Prolonged contact may lead to chemical burns.[6]

-

Respiratory Irritation: Volatile amines can cause respiratory irritation.[7]

Based on this composite analysis, 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine should be handled as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Table 1: Summary of Anticipated Hazards and GHS Classifications

| Hazard Class | GHS Category (Anticipated) | Hazard Statement (Anticipated) |

| Flammable Liquid | Category 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment.

2.1. Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

2.2. Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE is critical to prevent skin and eye contact.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing.[7]

-

Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling organic amines. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the compound.

-

Skin and Body Protection: A lab coat must be worn at all times. For larger quantities or procedures with a higher risk of splashing, consider using a chemically resistant apron.

-

Respiratory Protection: For routine handling in a fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a respirator with an organic vapor cartridge may be necessary.

Caption: PPE Selection Workflow for Handling the Compound.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to maintain the integrity of the compound and the safety of the laboratory environment.

3.1. Handling Procedures

-

Avoid Contact: Prevent all personal contact, including inhalation.[3] Do not get in eyes, on skin, or on clothing.

-

Grounding: For transfers of larger quantities, ground and bond containers and receiving equipment to prevent static discharge, which could be an ignition source.[4]

-

Inert Atmosphere: While not explicitly stated for this compound, many amines are sensitive to air and moisture. Consider handling under an inert atmosphere (e.g., nitrogen or argon) for long-term stability and to prevent degradation.

3.2. Storage Requirements

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[8]

-

Location: Store in a cool, designated area for hazardous chemicals, away from heat and ignition sources.[5]

-

Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.[4][9]

Section 4: Emergency Procedures and First Aid

Prompt and correct action in an emergency can significantly mitigate harm.

4.1. First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]

4.2. Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[10]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material as described for small spills.

Caption: Emergency First Aid Procedures for Exposure.

Section 5: Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Waste Chemical: Unused or waste product should be considered hazardous waste. Dispose of it through a licensed waste disposal company.

-

Contaminated Packaging: Empty containers may retain hazardous residues and should be disposed of in the same manner as the chemical.[3]

Conclusion: A Commitment to Safety in Innovation

3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is a compound with significant potential for advancing drug discovery. Realizing this potential requires an unwavering commitment to safety. By understanding the chemical nature of this molecule and the rationale behind the prescribed safety protocols, researchers can confidently and responsibly explore its synthetic and therapeutic possibilities. This guide serves as a foundational document to support that endeavor, fostering a laboratory environment where scientific innovation and personal safety are mutually reinforcing.

References

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.

- Thiazole derivatives: prospectives and biological applications.

- Thiazole Safety D

- 4-Methyl-2-(Propan-2-Yl)

- Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)

- 2-Amino-1,3-propanediol Safety D

- Dimethyl adipate Safety D

- Thiazole Safety D

- 3-(2-Methyl-thiazol-4-yl)

- Material Safety Data Sheet - 2-Amino-5-methylthio-1,3,4-thidiazole, 99%. Cole-Parmer.

- DAP US/GHS MSDS Project. DAP Global Inc.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-Methyl-2-(Propan-2-Yl)-1,3-Thiazole: Properties, Uses, Safety Data & Supplier Guide – Expert Chemical Information China [chemheterocycles.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. dap.com [dap.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Notes and Protocols for 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine in Medicinal Chemistry Research

Introduction: The Thiazole Scaffold as a Privileged Motif in Drug Discovery

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, serves as a versatile pharmacophore capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] The electronic properties of the thiazole ring, with both electron-donating and electron-accepting features, contribute to its ability to modulate the activity of diverse protein classes.[3] Consequently, thiazole derivatives have been extensively explored and have shown a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4]

This document provides detailed application notes and protocols for the investigation of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine , a compound featuring the 2-aminoalkyl-thiazole core. While specific biological data for this exact molecule is not extensively published, its structural similarity to known bioactive agents suggests a high potential for activity in various therapeutic areas. Notably, thiazole-based compounds have emerged as promising acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease and other neurodegenerative disorders.[5] These inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine, thereby ameliorating cognitive decline.

This guide will therefore focus on a hypothesized application of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine as a novel acetylcholinesterase inhibitor. The following sections provide a comprehensive framework for researchers to systematically evaluate its potential in this context, from initial in vitro screening to cell-based assays.

Compound Profile: 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

| Property | Value | Source |

| IUPAC Name | 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine | --- |

| CAS Number | 20094-77-5 | --- |

| Molecular Formula | C7H12N2S | --- |

| Molecular Weight | 156.25 g/mol | --- |

| Structure |  | TCI Chemicals |

Hypothesized Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a serine hydrolase responsible for the termination of nerve impulses at cholinergic synapses by hydrolyzing acetylcholine. In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in acetylcholine, contributing to cognitive impairment. The primary therapeutic strategy is to inhibit AChE, thereby increasing the concentration and duration of action of acetylcholine in the synaptic cleft.

The proposed mechanism for 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine involves its binding to the active site of AChE. The thiazole ring can engage in hydrophobic and π-π stacking interactions within the enzyme's active site gorge, while the terminal primary amine is hypothesized to interact with key anionic or hydrogen-bonding residues, similar to the binding mode of established AChE inhibitors like donepezil.[5]

Caption: Hypothesized mechanism of AChE inhibition.

Experimental Protocols

The following protocols are designed to provide a robust evaluation of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine as a potential AChE inhibitor.

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is a colorimetric method to determine the AChE inhibitory activity of the test compound.

Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.

Materials:

-

Acetylcholinesterase (from Electrophorus electricus)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine (test compound)

-

Donepezil (positive control)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of the test compound and donepezil in DMSO.

-

In a 96-well plate, add 25 µL of varying concentrations of the test compound or donepezil. For the control, add 25 µL of buffer with DMSO.

-

Add 50 µL of DTNB solution to each well.

-

Add 25 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of ATCh solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Presentation:

| Compound | IC50 (µM) | Hill Slope |

| 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine | Experimental Value | Experimental Value |

| Donepezil | Experimental Value | Experimental Value |

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of neuronal cells to rule out non-specific cytotoxic effects.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

SH-SY5Y neuroblastoma cell line

-

DMEM/F12 medium supplemented with 10% FBS

-

MTT solution

-

DMSO

-

3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24 or 48 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Caption: General workflow for compound evaluation.

Protocol 3: Neuroprotection Assay against Oxidative Stress

This assay evaluates the potential of the compound to protect neuronal cells from oxidative damage, a key pathological feature of neurodegenerative diseases.

Principle: Hydrogen peroxide (H2O2) is used to induce oxidative stress in neuronal cells. The protective effect of the test compound is assessed by measuring cell viability after co-incubation with H2O2.

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium

-

Hydrogen peroxide (H2O2)

-

3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

-

MTT solution

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate as described in Protocol 2.

-

Pre-treat the cells with non-toxic concentrations of the test compound for 2 hours.

-

Induce oxidative stress by adding H2O2 to the wells (a pre-determined toxic concentration) and incubate for 24 hours.

-

Assess cell viability using the MTT assay as described in Protocol 2.

-

Compare the viability of cells treated with the compound and H2O2 to those treated with H2O2 alone to determine the neuroprotective effect.

Structure-Activity Relationship (SAR) Insights and Future Directions

The exploration of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine serves as a starting point for a broader medicinal chemistry campaign. Based on the initial findings, a systematic SAR study can be initiated. Key modifications could include:

-

Variation of the alkyl chain length: Investigating the effect of shortening or lengthening the propyl chain connecting the thiazole ring and the amine.

-

Substitution on the thiazole ring: The methyl group at the 4-position can be replaced with other small alkyl or electron-withdrawing/donating groups to probe the steric and electronic requirements for optimal activity.[6]

-

Modification of the terminal amine: The primary amine can be converted to secondary or tertiary amines, or incorporated into a cyclic structure, to modulate basicity and pharmacokinetic properties.